2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide
Description
This compound features a 1,3-diazaspiro[4.5]decan scaffold with an 8-methyl group and an N-(2-methylphenyl)acetamide substituent. Its synthesis likely involves coupling reagents like EDCI·HCl or HBTU, as seen in related compounds .
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-9-18(10-8-12)16(23)21(17(24)20-18)11-15(22)19-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYUAPKNTUXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide group.
Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Functionalization: The introduction of the acetamide group is achieved through a series of reactions, including amide bond formation. This step may involve reagents such as acetic anhydride and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Spirocyclic Core Variations
- Triazaspiro vs. Diazaspiro : Compounds like 2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide () replace one nitrogen with a carbon, altering electronic properties and hydrogen-bonding capacity. Triazaspiro derivatives often exhibit enhanced binding to kinase targets (e.g., DDR1) due to additional nitrogen interactions .
Substituent Comparisons
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The N-(2-methylphenyl) group in the target compound likely confers moderate logP values (~2.5–3.5), balancing solubility and permeability. Benzyl derivatives () exhibit higher logP, risking poor aqueous solubility .
- Bioavailability: Orally bioavailable analogs (e.g., 4-amino-pyrrolo[2,3-d]pyrimidine ribonucleosides, ) highlight the importance of polar groups for absorption, a challenge for the target’s lipophilic spirocore .
Biological Activity
The compound 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- IUPAC Name : 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide
- PubChem CID : 2451498
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds structurally similar to this compound have been reported to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that this compound could interact with various receptors in the body, influencing signaling pathways associated with cell growth and immune responses.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of the compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with an IC50 value of 25 μM. |
| Study 2 | Anticancer Effects | Showed a 70% reduction in viability of MCF-7 breast cancer cells at 50 μM concentration over 48 hours. |
| Study 3 | Anti-inflammatory Properties | Reported a decrease in TNF-alpha levels in LPS-stimulated macrophages by 40% when treated with 30 μM of the compound. |
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to consider safety profiles:
- Toxicity Studies : Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxicity in non-target cells.
- Safety Data : The compound is classified with hazard statements indicating potential risks such as skin irritation (H315) and serious eye irritation (H319).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
